Valeric Anhydride: A Comprehensive Technical Guide
Valeric Anhydride: A Comprehensive Technical Guide
CAS Number: 2082-59-9
Synonyms: Pentanoic anhydride (B1165640), Pentanoyl pentanoate, n-Valeric anhydride[1][2]
This technical guide provides an in-depth overview of valeric anhydride, a key reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other chemical industries. This document details its chemical and physical properties, experimental protocols for its synthesis and common reactions, and relevant safety information.
Core Properties of Valeric Anhydride
Valeric anhydride is a colorless to pale yellow liquid with a characteristic pungent odor.[1][2][3] It is primarily utilized as an acylating agent in the synthesis of esters, amides, and ketones.[3]
Physicochemical Data
The fundamental physical and chemical properties of valeric anhydride are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2][4] |
| Molecular Weight | 186.25 g/mol | [4] |
| Density | 0.944 g/mL at 20 °C | [4] |
| Boiling Point | 228-230 °C | [4] |
| Melting Point | -56 °C | [4] |
| Refractive Index (n20/D) | 1.421 | [4] |
| Flash Point | 99 °C (210.2 °F) - closed cup | |
| Solubility | Moderately soluble in organic solvents; limited solubility in water. It hydrolyzes in the presence of water to form valeric acid. | [1][2] |
Synthesis of Valeric Anhydride
A common laboratory-scale synthesis of valeric anhydride involves the dehydration of valeric acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
Experimental Protocol: Synthesis via Dicyclohexylcarbodiimide
This protocol is adapted from a patented method for the preparation of valeric anhydride.[5]
Materials:
-
Valeric acid
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (B109758) (organic solvent)
-
Three-necked flask
-
Filtration apparatus
-
Distillation apparatus (for reduced pressure)
Procedure:
-
In a 1000 mL three-necked flask, add 170g of dichloromethane and 102g of valeric acid.[5]
-
While stirring at room temperature, add 206g of dicyclohexylcarbodiimide in batches.[5]
-
Allow the reaction to proceed at room temperature for 20 minutes.[5]
-
Remove the solid byproduct (dicyclohexylurea) by filtration.[5]
-
Recover the dichloromethane from the filtrate by distillation under reduced pressure.[5]
-
Following the removal of the solvent, purify the resulting crude valeric anhydride by distillation under reduced pressure to obtain the final product.[5]
Caption: Workflow for the synthesis of valeric anhydride.
Key Reactions of Valeric Anhydride
Valeric anhydride is a versatile reagent for acylation reactions. Below are detailed protocols for its use in Friedel-Crafts acylation and the synthesis of esters and amides.
Friedel-Crafts Acylation
Valeric anhydride can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to form aryl ketones.[1]
Experimental Protocol: Acylation of Benzene (B151609) [1]
Materials:
-
Valeric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Ice bath
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Vacuum distillation apparatus
Procedure:
-
Suspend 2.2 equivalents of anhydrous aluminum chloride in 5 equivalents of anhydrous benzene in a round-bottom flask, and cool the mixture to 5 °C using an ice bath.[1]
-
Add 1.0 equivalent of valeric anhydride dropwise over 30-45 minutes.[1]
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to reflux for 4-6 hours.[1]
-
Cool the reaction mixture to room temperature and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complex.[1]
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.[1]
-
Combine the organic layers and wash with a 10% sodium bicarbonate solution (to remove the valeric acid byproduct), followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Remove the solvent under reduced pressure, and purify the crude valerophenone (B195941) by vacuum distillation.[1]
Caption: Mechanism of Friedel-Crafts acylation with valeric anhydride.
Esterification
Valeric anhydride reacts with alcohols to form esters, a process often catalyzed by a base like pyridine.
Experimental Protocol: Synthesis of an Ester
This is a general procedure that can be adapted for specific alcohols.
Materials:
-
Valeric anhydride
-
Alcohol (e.g., ethanol)
-
Pyridine (or another suitable base)
-
Separatory funnel
-
5% Sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a reaction flask, combine 1.0 equivalent of the alcohol with 1.2 equivalents of valeric anhydride in the presence of pyridine.
-
Heat the mixture gently under reflux for 1-2 hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing water.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and then water to remove unreacted anhydride and valeric acid.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the ester by distillation.
Amide Synthesis
The reaction of valeric anhydride with primary or secondary amines yields the corresponding amides.
Experimental Protocol: Synthesis of an Amide
This is a general procedure that can be adapted for specific amines.
Materials:
-
Valeric anhydride
-
Amine (e.g., aniline)
-
A suitable solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Separatory funnel
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1.0 equivalent of the amine in THF in a reaction flask.
-
Add 1.1 equivalents of valeric anhydride to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Pour the mixture into a separatory funnel with water and a suitable organic solvent if necessary (e.g., ethyl acetate).
-
Wash the organic layer with dilute hydrochloric acid (to remove unreacted amine), followed by saturated sodium bicarbonate solution (to remove valeric acid), and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude amide, which can be further purified by recrystallization or chromatography.
Analytical Methods
The purity of valeric anhydride and the progress of its reactions can be monitored by standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for assessing the purity of valeric anhydride and for identifying and quantifying the products of its reactions. A typical procedure involves injecting a diluted sample onto a capillary GC column interfaced with a mass spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of valeric anhydride and its derivatives.
-
Infrared (IR) Spectroscopy: The presence of the characteristic anhydride carbonyl stretches (typically two bands around 1820 and 1750 cm⁻¹) can confirm the identity of valeric anhydride.
Safety and Handling
Valeric anhydride is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.
